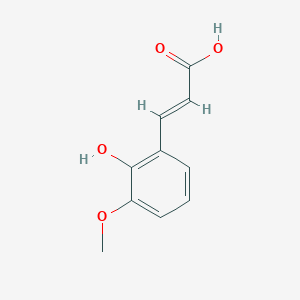

2-Hydroxy-3-methoxycinnamic acid

Vue d'ensemble

Description

2-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid, is a phenolic compound widely found in plant cell walls. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. This compound is prevalent in cereals, vegetables, fruits, and certain traditional Chinese medicines .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methoxycinnamic acid can be synthesized through various methods. One common approach involves the use of metabolically engineered Escherichia coli. In this method, genes encoding enzymes such as tyrosine ammonia-lyase, p-coumarate 3-hydroxylase, and caffeic acid O-methyltransferase are introduced into E. coli, enabling the production of this compound from L-tyrosine .

Industrial Production Methods: Commercially, this compound is often extracted from plant materials rich in this compound, such as wheat and rice bran. The extraction process typically involves alkaline hydrolysis or esterase treatment to release the compound from the plant cell walls .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .

Applications De Recherche Scientifique

Chemistry

-

Precursor for Bioactive Compounds : Ferulic acid serves as a precursor in the synthesis of numerous bioactive compounds, including:

- Antioxidants

- Antimicrobial agents

- Anti-inflammatory substances

-

Chemical Reactions :

- Oxidation : Can be oxidized to form quinones.

- Reduction : Can be reduced to produce dihydro derivatives.

- Substitution : Undergoes electrophilic substitution reactions due to the phenolic hydroxyl group.

Biology

-

Antioxidant Properties : Ferulic acid is extensively studied for its ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in:

- Protecting cells from damage.

- Potentially delaying aging processes.

- Plant Defense Mechanisms : Research indicates that ferulic acid plays a role in plant defense against pathogens, enhancing their survival and resilience.

Medicine

-

Therapeutic Effects :

- Investigated for its potential in treating:

- Cancer

- Diabetes

- Cardiovascular diseases

- Studies have shown that ferulic acid can inhibit tumor growth and promote apoptosis in cancer cells.

- Investigated for its potential in treating:

- Anti-inflammatory Effects : Its anti-inflammatory properties make it a candidate for treating chronic inflammatory conditions.

Industry

- Food Industry : Used as a natural preservative due to its antioxidant properties, helping to extend the shelf life of food products.

- Cosmetic Industry : Incorporated into skincare products for its ability to protect against UV radiation and enhance skin health.

Comparison of Antioxidant Activity

| Compound | Source | Antioxidant Activity (IC50) |

|---|---|---|

| 2-Hydroxy-3-methoxycinnamic Acid | Wheat Bran Extract | 25 µg/mL |

| Caffeic Acid | Coffee Beans | 30 µg/mL |

| p-Coumaric Acid | Soybeans | 35 µg/mL |

Summary of Therapeutic Applications

Case Studies

-

Cancer Research :

A study published in Bioorganic & Medicinal Chemistry demonstrated that ferulic acid derivatives exhibited potent histone deacetylase inhibitory activity, suggesting potential use in cancer therapy . -

Diabetes Management :

Research highlighted in Journal of Agricultural and Food Chemistry indicated that ferulic acid improved glucose tolerance and insulin sensitivity in diabetic rats, suggesting its viability as a dietary supplement for diabetes management . -

Cosmetic Applications :

A clinical trial reported in Dermatology found that topical application of ferulic acid significantly improved skin elasticity and reduced fine lines, showcasing its effectiveness in anti-aging formulations .

Mécanisme D'action

The mechanism by which 2-Hydroxy-3-methoxycinnamic acid exerts its effects involves its ability to form a resonant-stable phenoxy radical. This radical scavenges free radicals, thereby preventing oxidative damage to cells. The compound also modulates various molecular pathways, including those involved in inflammation and cell proliferation .

Comparaison Avec Des Composés Similaires

2-Hydroxy-3-methoxycinnamic acid is similar to other hydroxycinnamic acids such as:

- Caffeic Acid

- p-Coumaric Acid

- Sinapic Acid

Uniqueness: What sets this compound apart is its potent antioxidant activity and its widespread presence in various plant sources. Its ability to interact with polysaccharides and lipids in plant cell walls also contributes to its unique properties .

Activité Biologique

2-Hydroxy-3-methoxycinnamic acid, also known as caffeic acid , is a phenolic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Sources

This compound is a derivative of cinnamic acid, characterized by a hydroxyl group and a methoxy group attached to the aromatic ring. It is naturally found in various plants, particularly in fruits, vegetables, and coffee.

Biological Activities

1. Antioxidant Properties

Caffeic acid exhibits strong antioxidant activity, which helps neutralize free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and has implications for aging and chronic diseases.

2. Anticancer Effects

Research indicates that caffeic acid possesses anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HTC-116), and melanoma cells. The mechanism involves inducing apoptosis and causing cell cycle arrest at the G2/M phase .

3. Anti-inflammatory Activity

Caffeic acid has been shown to modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making it a potential therapeutic agent for inflammatory diseases .

4. Neuroprotective Effects

Studies suggest that caffeic acid may protect against neurodegenerative diseases by reducing neuronal inflammation and oxidative stress. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : Caffeic acid scavenges free radicals and chelates metal ions, which contributes to its antioxidant capacity.

- Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Regulation : Caffeic acid causes cell cycle arrest in specific phases, inhibiting cancer cell proliferation.

- Inflammatory Pathway Modulation : It inhibits the NF-kB pathway, reducing the expression of inflammatory mediators.

Case Study 1: Antitumor Activity

A study evaluated the effects of caffeic acid on human cancer cell lines, revealing significant inhibition of cell growth across multiple types. The IC50 values ranged from 30 to 35 μM for different cancer lines, indicating potent antitumor activity .

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, caffeic acid administration resulted in decreased levels of amyloid-beta plaques and improved cognitive function. This suggests its potential role in preventing or treating neurodegenerative disorders .

Data Table: Biological Activities of Caffeic Acid

Propriétés

IUPAC Name |

(E)-3-(2-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-8-4-2-3-7(10(8)13)5-6-9(11)12/h2-6,13H,1H3,(H,11,12)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFPHVWLPRCAGD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3626-94-6 | |

| Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 - 184 °C | |

| Record name | 3-(2-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.